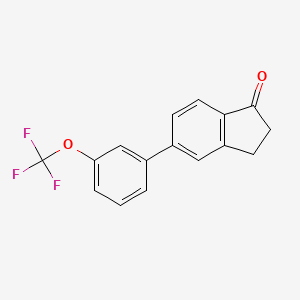

5-(3-(Trifluoromethoxy)phenyl)-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[3-(trifluoromethoxy)phenyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O2/c17-16(18,19)21-13-3-1-2-10(9-13)11-4-6-14-12(8-11)5-7-15(14)20/h1-4,6,8-9H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIWJLMOMZQYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 3 Trifluoromethoxy Phenyl 1 Indanone and Analogues

Established Strategies for 1-Indanone (B140024) Core Construction

The formation of the 1-indanone scaffold is a pivotal step in the synthesis of the target compound. Various methodologies have been developed to achieve this, each with its own set of advantages and substrate scope.

Intramolecular Friedel-Crafts Acylation for Indanone Ring Closure

Intramolecular Friedel-Crafts acylation is a classical and widely employed method for the synthesis of 1-indanones. wikipedia.org This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides in the presence of a strong acid catalyst. The choice of catalyst is crucial and can significantly influence the reaction efficiency and conditions.

Commonly used catalysts include Brønsted superacids like triflic acid (CF3SO3H) and Lewis acids such as aluminum chloride (AlCl3). wikipedia.orgnih.gov For instance, the cyclization of 3-phenylpropanamides to 1-indanone has been successfully achieved using triflic acid. nih.gov Niobium pentachloride (NbCl5) has also been demonstrated as an effective reagent, capable of transforming carboxylic acids into acyl chlorides in situ and catalyzing the subsequent Friedel-Crafts cyclization under mild conditions. researchgate.net Furthermore, metal triflates, such as terbium triflate (Tb(OTf)3), have been utilized to catalyze the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids at elevated temperatures. researchgate.net The reaction proceeds through the generation of an acylium ion, which then undergoes electrophilic aromatic substitution on the tethered aromatic ring to form the five-membered ketone ring.

| Precursor | Catalyst | Conditions | Product | Yield |

| 3-Phenylpropanamide | Triflic Acid | CHCl3, 25°C | 1-Indanone | Fair |

| 3-Arylpropanoic Acids | Niobium Pentachloride | Room Temperature | 1-Indanones | Good |

| 3-Arylpropionic Acids | Terbium(III) Triflate | 250°C | 1-Indanones | Moderate to Good |

| 3-Arylpropanoic Acids | Metal Triflates | Microwave Irradiation | 1-Indanones | Good |

Carbocyclization Approaches (e.g., Nazarov Reaction, Rhodium-Catalyzed Carbonylative Arylation)

Carbocyclization reactions offer alternative pathways to the 1-indanone core. The Nazarov reaction, a conrotatory electrocyclization of divinyl ketones, can be adapted to synthesize functionalized 1-indanones. beilstein-journals.org For example, the cyclization of dienones substituted with electron-donating and electron-withdrawing groups can be catalyzed by Lewis acids like copper(II) triflate (Cu(OTf)2) to yield 1-indanones as single diastereoisomers in high yields. beilstein-journals.org

Rhodium-catalyzed reactions have also emerged as powerful tools in organic synthesis. While not a direct construction of the saturated indanone ring, rhodium-catalyzed carbonylative arylation of alkynes with 2-bromophenylboronic acids provides an efficient route to indenones, which are unsaturated precursors to indanones. amanote.com These indenones can subsequently be reduced to the corresponding 1-indanone.

| Reaction | Substrate | Catalyst System | Product | Key Features |

| Nazarov Cyclization | Dienones | Cu(OTf)2 | 1-Indanones | High diastereoselectivity |

| Rhodium-Catalyzed Carbonylative Arylation | Alkynes and 2-Bromophenylboronic Acids | Rh(I) catalyst | Indenones | Efficient route to indanone precursors |

Aldol-Type Condensation Reactions for Indanone Precursors

Aldol-type condensation reactions are fundamental in carbon-carbon bond formation and can be utilized to construct precursors for 1-indanones. iitk.ac.in A common strategy involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a ketone possessing α-hydrogens, such as 1-indanone itself, to form an α,β-unsaturated ketone. truman.edu This approach, often referred to as a Claisen-Schmidt condensation, can be performed under solvent-free conditions by grinding the solid reagents with sodium hydroxide. truman.eduresearchgate.net

More advanced one-pot procedures combine palladium-catalyzed olefination with an aldol-type annulation. For example, a Heck reaction can install an enol functionality on an aromatic ring, which is then followed by an ethylene (B1197577) glycol-promoted aldol-type annulation with a neighboring carbonyl group to form multisubstituted 1-indanones in moderate to excellent yields. liv.ac.uk

| Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |

| 3,4-Dimethoxybenzaldehyde | 1-Indanone | Solid NaOH (grinding) | 2-(3,4-Dimethoxybenzylidene)-indan-1-one |

| 2-Bromobenzaldehydes | Various enol precursors | Pd(OAc)2-dppp, Ethylene Glycol | 3-Hydroxy-1-indanones |

Intramolecular Hydroacylation via Transition-Metal Catalysis

Intramolecular hydroacylation, the addition of an aldehyde C-H bond across a tethered alkene, provides a direct and atom-economical route to cyclic ketones, including 1-indanones. rsc.org This transformation is often catalyzed by transition metals. Rhodium(I) complexes have been successfully employed for the asymmetric intramolecular hydroacylation of 2-vinylbenzaldehydes to produce chiral 3-substituted indanones with high conversions and enantioselectivities. rsc.org Cobalt-chiral diphosphine catalytic systems have also been shown to promote the intramolecular hydroacylation of 2-alkenylbenzaldehydes to yield indanone derivatives. elsevierpure.com More recently, metal-free methods using organocatalysts like L-proline have been developed as a greener alternative for the intramolecular hydroacylation of 2-vinylbenzaldehyde. rsc.orgrsc.org

| Substrate | Catalyst System | Product |

| 2-Vinylbenzaldehyde | Rh(I) complex | Chiral 3-substituted indanones |

| 2-Alkenylbenzaldehydes | Cobalt-chiral diphosphine | Indanone derivatives |

| 2-Vinylbenzaldehyde | L-proline | Indanones |

Regioselective Functionalization and Introduction of the Phenyl-Trifluoromethoxy Moiety

Once the 1-indanone core is constructed, the next critical step is the introduction of the 3-(trifluoromethoxy)phenyl group at the 5-position of the indanone ring.

Suzuki-Miyaura Cross-Coupling Reactions for 5-Substituted Indanones

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal choice for the synthesis of 5-aryl-1-indanones. yonedalabs.com This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a base. researchgate.netresearchgate.net

In the context of synthesizing 5-(3-(trifluoromethoxy)phenyl)-1-indanone, the strategy would involve the coupling of 5-bromo-1-indanone (B130187) with 3-(trifluoromethoxy)phenylboronic acid. Studies have demonstrated the efficiency of this approach for coupling 5-bromo-1-indanone with various boronic acids, including phenylboronic acid, 4-methoxyphenylboronic acid, and 4-ethylphenylboronic acid, to yield the corresponding 5-substituted indanone derivatives. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity. researchgate.netnih.govmdpi.com Ligand-free palladium-catalyzed Suzuki coupling procedures have also been developed, offering a more efficient and cost-effective synthesis of 4-aryl-substituted indanones. researchgate.net

| Aryl Halide | Boronic Acid | Catalyst System | Base | Product |

| 5-Bromo-1-indanone | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | 5-Phenyl-1-indanone |

| 5-Bromo-1-indanone | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | 5-(4-Methoxyphenyl)-1-indanone |

| 5-Bromo-1-indanone | 4-Ethylphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | 5-(4-Ethylphenyl)-1-indanone |

| 4-Bromo-2-methyl-1H-inden-1-one | Phenylboronic acid | Pd(OAc)2 (ligand-free) | Various | 2-Methyl-4-phenyl-1H-inden-1-one |

Knoevenagel Condensation and Subsequent Transformations for Phenyl Ring Introduction

A pivotal strategy for the construction of the 5-phenyl-1-indanone core involves a multi-step sequence initiated by the Knoevenagel condensation. This classical carbon-carbon bond-forming reaction provides a versatile entry point to the necessary precursors for the indanone ring system.

The general approach commences with the Knoevenagel condensation between an appropriately substituted benzaldehyde and an active methylene (B1212753) compound, such as malonic acid or its esters (e.g., diethyl malonate). This base-catalyzed reaction yields a cinnamic acid derivative. For the synthesis of a 5-aryl-1-indanone, the starting materials would be a biphenyl-carboxaldehyde or, more commonly, a phenyl-substituted benzaldehyde derivative that is then elaborated.

A more direct and convergent approach involves the reaction of a simple benzaldehyde with a phenylacetic acid derivative, which is then followed by cyclization. However, a highly effective and frequently employed route involves the creation of a 3-arylpropionic acid intermediate, which is primed for intramolecular cyclization. A common pathway is outlined below:

Knoevenagel Condensation: An aromatic aldehyde is reacted with malonic acid in the presence of a base like piperidine (B6355638) or pyridine (B92270) to form an unsaturated acid derivative (the Knoevenagel product).

Hydrogenation: The double bond in the unsaturated acid is then reduced, typically through catalytic hydrogenation using palladium on carbon (Pd/C), to yield the corresponding saturated propionic acid.

Intramolecular Friedel-Crafts Acylation: The crucial ring-closing step is an intramolecular Friedel-Crafts acylation of the 3-arylpropionic acid. This is generally promoted by strong acids such as polyphosphoric acid (PPA), methanesulfonic acid (MeSO₃H), or triflic acid. The acylium ion generated from the carboxylic acid attacks the aromatic ring to form the five-membered ketone ring of the indanone scaffold.

For instance, the synthesis of a 1-indanone derivative can be achieved by reacting 2,5-dimethoxybenzaldehyde (B135726) with malonic acid to get the Knoevenagel product. Subsequent hydrogenation and treatment with a mixture of P₂O₅ and MeSO₃H affords the corresponding 1-indanone derivative. d-nb.info This sequence highlights the power of combining classical reactions to build complex cyclic systems.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Knoevenagel Condensation | Aromatic Aldehyde, Malonic Acid, Base (e.g., Piperidine) | Unsaturated Arylpropionic Acid |

| 2 | Hydrogenation | H₂, Pd/C | Saturated Arylpropionic Acid |

| 3 | Intramolecular Cyclization | PPA, MeSO₃H, or other strong acids | 1-Indanone Derivative |

The efficiency and regioselectivity of the final Friedel-Crafts cyclization can be highly dependent on the nature and position of substituents on the aromatic ring, as well as the choice of acid catalyst.

Strategies for Incorporating the Trifluoromethoxy Group onto the Phenyl Ring

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and high lipophilicity. rsc.orgrug.nl Its incorporation onto an aromatic ring requires specialized methods, as it cannot be introduced by simple Williamson ether synthesis.

Classical Methods: Historically, the synthesis of aryl trifluoromethyl ethers involved harsh, multi-step procedures. One of the earliest methods, developed by Yagupolskii, begins with the chlorination of an anisole (B1667542) derivative to form an aryl trichloromethyl ether, which is then fluorinated using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF). organic-chemistry.org This chlorine-fluorine exchange strategy is effective but limited by the harsh conditions and the need for specific precursors. A variation involves the direct conversion of phenols using tetrachloromethane and HF. organic-chemistry.org

Modern Electrophilic Approaches: More recent and milder methods often involve the direct functionalization of phenols. The development of electrophilic trifluoromethylating reagents has provided powerful tools for this transformation. Reagents such as the hypervalent iodine-based Togni reagents and Umemoto's oxonium reagents can directly trifluoromethylate the hydroxyl group of phenols to furnish the desired aryl trifluoromethyl ethers. rsc.orgbeilstein-journals.org This approach offers a significant advantage in terms of functional group tolerance and reaction conditions.

Radical and Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful strategy for forming the Ar-OCF₃ bond. rsc.org This method allows for the direct trifluoromethoxylation of arenes through a radical-mediated pathway, often without the need for pre-functionalization of the aromatic ring. While this offers a streamlined approach, a potential drawback can be a lack of regioselectivity, leading to mixtures of isomers.

Nucleophilic Trifluoromethoxylation: While less common for direct arylation, nucleophilic trifluoromethoxylation reagents have also been developed. Reagents such as tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃) can deliver the OCF₃⁻ anion. organic-chemistry.org More recently, compounds like (E)-O-trifluoromethyl-benzaldoximes (TFBO) have been shown to release a CF₃O⁻ species in the presence of a base for the nucleophilic trifluoromethoxylation of alkyl halides. researchgate.net For aryl systems, this approach typically requires a transition-metal-catalyzed cross-coupling reaction, for example, using a copper catalyst to couple an aryl halide with a nucleophilic OCF₃ source.

| Method | Substrate | Reagent(s) | Key Features |

| Chlorine-Fluorine Exchange | Anisole / Phenol (B47542) | CCl₄, SbF₃ / HF | Harsh conditions, historical significance |

| Electrophilic O-Trifluoromethylation | Phenol | Togni or Umemoto Reagents | Milder conditions, good functional group tolerance |

| Radical C-H Trifluoromethoxylation | Arene | Photoredox Catalyst, OCF₃ source | Direct C-H functionalization, potential regioselectivity issues |

| Nucleophilic Cross-Coupling | Aryl Halide | Cu-catalyst, Nucleophilic OCF₃ source | Targeted synthesis from pre-functionalized arenes |

Enantioselective Synthetic Routes to Chiral Indanone Derivatives

The development of enantioselective methods for the synthesis of chiral indanones is of paramount importance, as the stereochemistry often dictates biological activity. Several catalytic asymmetric strategies have been successfully employed to access these valuable building blocks.

Asymmetric Hydrogenation: One of the most direct methods to generate chiral indanones is the asymmetric hydrogenation of prochiral indenones. Iridium catalysts featuring chiral phosphine-oxazoline ligands have proven highly effective for the hydrogenation of 3-arylindenones, delivering the corresponding chiral 3-arylindanones in excellent yields and with high enantioselectivities. nih.gov Similarly, ruthenium and rhodium catalysts with chiral ligands like BINAP are widely used for the asymmetric hydrogenation of various unsaturated ketones. nih.gov

Transition-Metal Catalyzed Intramolecular Reactions: Rhodium-catalyzed asymmetric intramolecular 1,4-addition is another powerful technique. organic-chemistry.orgnih.gov In this approach, a chalcone (B49325) derivative bearing an arylboronic ester is cyclized in the presence of a rhodium catalyst and a chiral ligand, such as MonoPhos, to yield enantioenriched 3-aryl-1-indanones. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope. organic-chemistry.org

Palladium-catalyzed asymmetric reductive-Heck reactions have also been developed. rsc.orgacs.org This intramolecular cyclization of halo-substituted chalcone precursors allows for the efficient synthesis of enantiomerically enriched 3-substituted indanones. rsc.orgacs.org

Organocatalysis: Organocatalysis offers a metal-free alternative for the enantioselective synthesis of indanones. For example, chiral N-heterocyclic carbene (NHC) catalysts can induce an intramolecular Michael addition of an enal derivative, leading to the formation of the indanone core with high diastereo- and enantiocontrol. acs.org Chiral phosphoric acids have also been utilized to catalyze aldol-type cyclizations to form fused indanone systems enantioselectively. acs.org

| Asymmetric Strategy | Precursor | Catalyst System (Example) | Product Type |

| Asymmetric Hydrogenation | 3-Arylindenone | [Ir(COD)Cl]₂ / Chiral Ligand | Chiral 3-Arylindanone |

| Asymmetric 1,4-Addition | Arylboronic Ester Chalcone | [Rh(acac)(CO)₂] / MonoPhos | Chiral 3-Arylindanone |

| Asymmetric Reductive-Heck | Halo-substituted Chalcone | Pd-catalyst / Chiral Ligand | Chiral 3-Substituted Indanone |

| Organocatalytic Michael Addition | Unsaturated Aldehyde | Chiral N-Heterocyclic Carbene | Fused Chiral Indanone |

Advanced Chemoselective Operations in Indanone Synthesis

In the synthesis of complex molecules like this compound, which possesses multiple reactive sites (an aromatic ring, a phenyl substituent, a ketone, and alpha-protons), chemoselectivity is crucial. Advanced operations allow for the precise modification of one functional group in the presence of others.

Regioselective Aromatic Functionalization: The regioselectivity of electrophilic aromatic substitution on the indanone core can be controlled. For instance, in Friedel-Crafts reactions, the composition of the acid catalyst (e.g., the P₂O₅ content in PPA) can influence the position of acylation on an electron-rich indanone, allowing for selective functionalization. d-nb.inforug.nl For a pre-functionalized indanone, such as a bromo-indanone, chemoselective cross-coupling reactions like the Suzuki-Miyaura reaction can be employed to introduce aryl groups at specific positions on the aromatic ring, leaving the ketone and other functionalities intact.

Selective Carbonyl Group Transformations: The ketone of the indanone is a key hub for functionalization. However, in the presence of other carbonyl groups (e.g., esters) or reducible moieties, its selective transformation is essential. The Luche reduction (NaBH₄, CeCl₃) is a classic example of a chemoselective method for the reduction of ketones in the presence of aldehydes or enones. More advanced enzymatic reductions using alcohol dehydrogenases can also achieve high chemoselectivity for ketone reduction, offering a green alternative. chemrxiv.org Conversely, protecting the ketone, for instance as a ketal, allows for reactions to be carried out on other parts of the molecule. researchgate.net

Alpha-Functionalization vs. Aromatic Substitution: The protons alpha to the indanone carbonyl are acidic and can be removed to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at the C-2 position. A key chemoselective challenge is to perform reactions at the alpha-position without affecting the aromatic rings. This can be achieved by careful choice of base and reaction conditions. For example, using a non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can selectively generate the enolate for subsequent alkylation or acylation at the C-2 position.

Protecting Group Strategies: In multi-step syntheses involving indanones with multiple functional groups (e.g., phenols, amines), a robust protecting group strategy is indispensable. numberanalytics.comjocpr.com Orthogonal protecting groups, which can be removed under different, non-interfering conditions, allow for the sequential and selective unmasking and reaction of different functional sites within the molecule. For example, a silyl (B83357) ether protecting a phenol can be removed with fluoride ions, while a carbamate (B1207046) protecting an amine might require acidic conditions or hydrogenolysis for removal. numberanalytics.com This level of control is fundamental to the successful synthesis of complex, polyfunctionalized indanone analogues.

Spectroscopic and Structural Elucidation of 5 3 Trifluoromethoxy Phenyl 1 Indanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(3-(Trifluoromethoxy)phenyl)-1-indanone, ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a detailed map of the carbon-hydrogen framework and the unique fluorine environment.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for both the aromatic and aliphatic protons. The protons of the indanone core's fused benzene (B151609) ring will appear as multiplets, influenced by the substitution pattern. Specifically, studies on analogous 5-aryl-1-indanone derivatives show aromatic protons typically resonate in the δ 7.30-7.82 ppm range. researchgate.net The two pairs of methylene (B1212753) protons (C2 and C3) in the five-membered ring are expected to appear as two distinct triplets around δ 2.7 and 3.2 ppm, respectively, due to spin-spin coupling with each other. researchgate.net The four protons on the 3-(trifluoromethoxy)phenyl ring will exhibit complex splitting patterns in the aromatic region, characteristic of a substituted benzene ring.

¹³C NMR: The ¹³C NMR spectrum will reveal all 16 unique carbon atoms in the molecule. The most downfield signal is expected for the carbonyl carbon (C=O) of the indanone moiety, typically appearing around δ 205-207 ppm. researchgate.netpreprints.org The spectrum will also feature a number of signals in the aromatic region (approximately δ 110-160 ppm) corresponding to the carbons of both the indanone and phenyl rings. The carbon of the trifluoromethoxy group (-OCF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms, with a coupling constant (¹JCF) of around 270 Hz. rsc.org The aliphatic methylene carbons of the indanone ring are expected at approximately δ 26 and 37 ppm. researchgate.net

¹⁹F NMR: Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds. wikipedia.org For this compound, the spectrum is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift for such a group typically falls in the range of δ -58 to -60 ppm (relative to CFCl₃). rsc.orgacs.orgacs.org This distinct signal confirms the presence and electronic environment of the trifluoromethoxy substituent. azom.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic-H (Indanone) | ~ 7.3 - 7.8 | m |

| Aromatic-H (Phenyl) | ~ 7.0 - 7.6 | m | |

| Aliphatic-CH₂ (C2, C3) | ~ 2.7 and 3.2 | t | |

| ¹³C NMR | C=O | ~ 205 - 207 | s |

| Aromatic-C | ~ 110 - 160 | s, d | |

| -OCF₃ | ~ 120 - 124 | q (¹JCF ≈ 270 Hz) | |

| Aliphatic-CH₂ | ~ 26 and 37 | t | |

| ¹⁹F NMR | -OCF₃ | ~ -58 to -60 | s |

Vibrational Spectroscopy for Functional Group Identification (Fourier Transform Infrared - FTIR, Raman)

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of ketones. For substituted indanones, this peak typically appears in the range of 1680-1718 cm⁻¹. rjptonline.orgamazonaws.commdpi.com Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. usm.my The spectrum would also show aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹. Strong, broad bands associated with the C-F bonds of the trifluoromethoxy group are anticipated in the 1000-1300 cm⁻¹ region, along with the C-O ether stretch. upi.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring C=C stretching vibrations are expected to produce strong signals in the Raman spectrum, typically in the 1500-1650 cm⁻¹ region. cdnsciencepub.comresearchgate.net The C=O stretch, while strong in the IR, will also be present but potentially weaker in the Raman spectrum. cdnsciencepub.com Raman spectroscopy is an excellent tool for providing a structural fingerprint of a molecule, aiding in its identification. ku.edu

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 3000 | Medium |

| Ketone C=O Stretch | FTIR | 1680 - 1718 | Strong |

| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1650 | Medium (FTIR), Strong (Raman) |

| C-O Stretch (Ether) | FTIR | 1200 - 1300 | Strong |

| C-F Stretch | FTIR | 1000 - 1200 | Strong, Broad |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC-MS, GC-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecular structure through fragmentation analysis.

For this compound (C₁₆H₁₁F₃O₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺• at an m/z value corresponding to its monoisotopic mass of 292.0711. The fragmentation pattern upon ionization, particularly with Electron Impact (EI-MS), is predictable. A common fragmentation for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. youtube.com This would lead to the loss of a CO group (28 Da), resulting in a fragment ion at m/z 264. Another likely fragmentation pathway is the cleavage of the C-C bond connecting the indanone moiety and the phenyl ring, yielding characteristic fragment ions for each part of the molecule. libretexts.orgchemguide.co.uk

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Assignment | Formula |

|---|---|---|

| 292.07 | [M]⁺• (Molecular Ion) | [C₁₆H₁₁F₃O₂]⁺• |

| 264.08 | [M - CO]⁺• | [C₁₅H₁₁F₃O]⁺• |

| 165.03 | [C₉H₅O₂]⁺ (Trifluoromethoxyphenyl fragment) | [C₇H₄F₃O]⁺ |

| 131.05 | [C₉H₇O]⁺ (Indanone fragment) | [C₉H₇O]⁺ |

Elemental Analysis for Compositional Verification (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared against the theoretically calculated percentages based on the molecular formula to confirm the compound's elemental composition and purity. For a pure sample, the experimentally determined values are expected to fall within ±0.4% of the theoretical values. researchgate.net

The molecular formula for this compound is C₁₆H₁₁F₃O₂. The theoretical elemental composition is calculated based on its molecular weight of 292.25 g/mol .

Table 4: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass % |

|---|---|---|

| Carbon (C) | C₁₆H₁₁F₃O₂ | 65.76% |

| Hydrogen (H) | 3.79% | |

| Nitrogen (N) | 0.00% |

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure and its conformation in the solid state.

A search of the current scientific literature did not yield a published single-crystal X-ray diffraction study for this compound. If such a study were performed, it would provide critical data, including:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise dihedral angle between the planes of the indanone and the phenyl ring systems.

Intermolecular Interactions: Details on how the molecules pack in the crystal lattice, identifying any hydrogen bonding, π-stacking, or other non-covalent interactions. mdpi.com

This information would be invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Computational and Theoretical Investigations of 5 3 Trifluoromethoxy Phenyl 1 Indanone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to model the electronic structure and predict the properties of a molecule. These methods solve the Schrödinger equation approximately for a given molecular system, providing detailed information about its geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is particularly effective for calculating the optimized geometry and electronic properties of molecules. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.govresearchgate.net For 5-(3-(trifluoromethoxy)phenyl)-1-indanone, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is identified. This stable, low-energy conformation is crucial for understanding the molecule's physical properties and how it interacts with other molecules. Typically, calculations are performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. scielo.org.mx The resulting optimized structure provides precise data on the spatial arrangement of the indanone core, the phenyl ring, and the trifluoromethoxy group.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Indanone) | ~1.22 Å |

| Bond Length | C-O (Trifluoromethoxy) | ~1.37 Å |

| Bond Length | C-F (Trifluoromethoxy) | ~1.35 Å |

| Bond Angle | O=C-CH₂ (Indanone) | ~125° |

| Dihedral Angle | Indanone Ring - Phenyl Ring | ~35-45° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.compku.edu.cn A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl-indanone system, while the LUMO would likely be distributed over the electron-deficient carbonyl group and the trifluoromethoxy-substituted ring.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the charge distribution and reactive sites within a molecule. mdpi.comnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. walisongo.ac.id Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov Green regions correspond to neutral potential. In this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen and the fluorine atoms, marking them as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

| Parameter | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | High kinetic stability |

| Max. Negative MEP | -0.04 a.u. (on Carbonyl O) | Site for electrophilic attack/H-bonding |

| Max. Positive MEP | +0.03 a.u. (on aromatic H) | Site for nucleophilic attack |

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons among the atoms as calculated from quantum chemical computations. uni-muenchen.deopenmx-square.org This analysis provides a numerical way to understand the electronic landscape of a molecule, revealing how electron density is shared or transferred between atoms due to differences in electronegativity. researchgate.net While Mulliken charges are known to be sensitive to the choice of basis set, they offer a valuable qualitative picture of charge distribution. skku.edu For this compound, this analysis would quantify the electronegative character of the oxygen and fluorine atoms, which would carry significant negative charges. The carbon atom of the carbonyl group would exhibit a corresponding positive charge, making it an electrophilic center.

| Atom | Location | Predicted Mulliken Charge (e) |

|---|---|---|

| O | Indanone Carbonyl | -0.55 |

| C | Indanone Carbonyl | +0.60 |

| O | Trifluoromethoxy | -0.45 |

| F | Trifluoromethoxy (average) | -0.30 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological targets, which is especially relevant in drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. rjptonline.orgnih.gov The primary goal of docking is to predict the binding mode and affinity, often represented by a scoring function that estimates the binding energy. nih.gov For this compound, docking studies could be performed against a relevant protein target to explore its potential as a therapeutic agent. The simulation would place the compound into the protein's active site in various conformations and orientations, calculating the most favorable binding pose based on intermolecular interactions. The results can reveal key amino acid residues that interact with the ligand and provide a binding affinity score (e.g., in kcal/mol), which helps in ranking potential drug candidates.

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol |

|

| Inhibition Constant (Ki) | ~1.2 µM | |

| Interactions | Hydrogen bonds, Pi-stacking |

Molecular recognition, the specific interaction between two or more molecules, is governed by a variety of non-covalent interactions. rsc.org Understanding these forces is essential for predicting how a ligand binds to its target. For this compound, several types of non-covalent interactions are significant:

Hydrogen Bonding: The carbonyl oxygen of the indanone ring is a strong hydrogen bond acceptor, capable of forming interactions with hydrogen bond donor residues (e.g., serine, threonine, or tyrosine) in a protein's active site.

Halogen Bonding: The fluorine atoms of the trifluoromethoxy group can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the receptor. This type of interaction is increasingly recognized for its role in ligand binding.

Pi-Stacking: The molecule contains two aromatic systems—the indanone core and the phenyl ring—which can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.netnih.gov These interactions contribute significantly to the stability of the ligand-receptor complex.

Analyzing the geometry and energy of these interactions provides a detailed picture of the molecular recognition process.

| Interaction Type | Molecular Group Involved | Potential Partner in Receptor | Typical Distance |

|---|---|---|---|

| Hydrogen Bond | C=O (Indanone) | -OH, -NH₂ groups | 2.7 - 3.1 Å |

| Halogen Bond | -OCF₃ | C=O, -NO₂ groups | 2.8 - 3.5 Å |

| Pi-Pi Stacking | Phenyl and Indanone Rings | Phe, Tyr, Trp residues | 3.4 - 3.8 Å |

Computational Structure-Activity Relationship (SAR) Studies

Computational SAR studies are pivotal in modern drug discovery, enabling the prediction of a compound's biological activity based on its molecular structure. These in silico methods accelerate the identification of promising drug candidates and provide insights into the molecular features crucial for therapeutic efficacy. For this compound, computational approaches can elucidate the relationship between its chemical architecture and potential biological functions.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized molecules.

For a series of 1-indanone (B140024) analogs, a QSAR model could be developed to predict their activity against a specific biological target. The process would involve calculating a variety of molecular descriptors for each compound, including:

Electronic properties: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric properties: Molecular volume, surface area, and specific conformational indices.

Hydrophobic properties: The logarithm of the partition coefficient (logP), which measures a compound's lipophilicity.

Topological properties: Indices that describe the connectivity and branching of the molecular structure.

These descriptors would then be used to build a regression model, correlating them with the experimentally determined biological activity (e.g., IC50 values). A hypothetical QSAR model for a series of 1-indanone derivatives might be represented by an equation such as:

pIC50 = β0 + β1(logP) + β2(LUMO) + β3(Molecular Volume) + ...

The predictive power of the resulting QSAR model is assessed through rigorous statistical validation, often involving cross-validation techniques and the use of an external test set of compounds. Such a validated model for this compound and its analogs could guide the design of new derivatives with potentially enhanced potency.

To illustrate the application of QSAR, the following table presents hypothetical data for a series of 1-indanone derivatives, which could be used to develop a predictive model.

| Compound | pIC50 | logP | LUMO Energy (eV) | Molecular Volume (ų) |

| This compound | 6.5 | 4.2 | -1.5 | 250 |

| Analog 1 (p-OCH3) | 5.8 | 3.5 | -1.2 | 240 |

| Analog 2 (p-Cl) | 6.2 | 4.0 | -1.8 | 245 |

| Analog 3 (p-NO2) | 6.8 | 3.8 | -2.5 | 255 |

Role of Trifluoromethoxy Substitution in Modulating Biological Potency and Selectivity

The trifluoromethoxy (-OCF3) group is a unique substituent that can significantly influence a molecule's biological profile due to its distinct electronic and steric properties. mdpi.com The presence of the trifluoromethoxy group at the meta-position of the phenyl ring in this compound is expected to play a crucial role in modulating its biological potency and selectivity.

From a steric perspective, the trifluoromethoxy group is bulkier than a methoxy (B1213986) or a hydroxyl group. This increased size can influence the compound's conformational preferences and how it fits into a protein's binding pocket. mdpi.com The specific positioning of this bulky group can either enhance or hinder binding, depending on the topology of the active site. This can be a key factor in achieving selectivity for a particular target over others.

Furthermore, the trifluoromethoxy group is highly lipophilic, which can enhance a compound's ability to cross cell membranes and improve its pharmacokinetic properties, such as absorption and distribution. nih.gov The following table compares the physicochemical properties of the trifluoromethoxy group with other common substituents, highlighting its unique characteristics.

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Electronic Parameter (σm) | Molar Volume (cm³/mol) |

| -H | 0.00 | 0.00 | 1.0 |

| -CH3 | 0.56 | -0.07 | 21.7 |

| -OCH3 | -0.02 | 0.12 | 22.8 |

| -Cl | 0.71 | 0.37 | 18.2 |

| -OCF3 | 1.04 | 0.40 | 44.0 |

| -CF3 | 0.88 | 0.43 | 33.8 |

The data in the table underscores the distinct electronic and steric profile of the trifluoromethoxy group, suggesting that its inclusion in the this compound structure is a deliberate design choice to optimize its biological activity and selectivity.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions

While not explicitly documented for this compound, molecular dynamics (MD) simulations are a powerful computational tool that could be applied to study its conformational flexibility and dynamic interactions with a biological target. nih.gov MD simulations provide a detailed, atomistic view of a molecule's behavior over time, capturing its movements and interactions with its environment. nih.gov

An MD simulation of this compound, either in a solvent or bound to a target protein, would begin by defining a force field that describes the interactions between all atoms in the system. The simulation would then solve Newton's equations of motion for each atom, generating a trajectory that illustrates how the molecule's conformation and its interactions evolve over nanoseconds or even microseconds.

These simulations could reveal:

Conformational Preferences: The most stable, low-energy conformations of the molecule in different environments. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site.

Binding Dynamics: The specific interactions, such as hydrogen bonds and hydrophobic contacts, that are formed and broken between the molecule and its target protein over time. This can provide insights into the stability of the binding and the key residues involved.

Solvent Effects: How water molecules and ions in the surrounding environment influence the molecule's conformation and its interactions with the target.

By analyzing the MD trajectories, researchers can gain a deeper understanding of the structural and dynamic factors that govern the biological activity of this compound, which can inform the design of next-generation analogs with improved therapeutic profiles.

Preclinical Mechanistic and Biological Research of 5 3 Trifluoromethoxy Phenyl 1 Indanone and Analogues

Mechanisms of Enzyme Inhibition

Cholinesterase Inhibition (Acetylcholinesterase - AChE, Butyrylcholinesterase - BuChE) and Active Site Recognition

Indanone derivatives have been extensively investigated as potent inhibitors of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govbeilstein-journals.org A decrease in acetylcholine levels is a key feature of Alzheimer's disease, making cholinesterase inhibitors a primary therapeutic strategy. nih.gov

Research has shown that various analogues of 5-(3-(Trifluoromethoxy)phenyl)-1-indanone exhibit significant inhibitory activity against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). For instance, a series of indanone derivatives with aminopropoxy benzylidene moieties displayed IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) ranging from 0.12 to 11.92 μM against AChE and 0.04 to 24.36 μM against BuChE. medchemexpress.cn Another study highlighted two specific compounds, 26d and 26i, with powerful AChE inhibitory activities, showing IC₅₀ values of 14.8 nM and 18.6 nM, respectively. beilstein-journals.org

| Compound Series/ID | Target Enzyme | IC₅₀ Range / Value | Reference |

|---|---|---|---|

| Aminopropoxy benzylidene analogues | AChE | 0.12 - 11.92 µM | medchemexpress.cn |

| Aminopropoxy benzylidene analogues | BuChE | 0.04 - 24.36 µM | medchemexpress.cn |

| Compound 26d | AChE | 14.8 nM | beilstein-journals.org |

| Compound 26i | AChE | 18.6 nM | beilstein-journals.org |

The mechanism of inhibition involves interaction with key sites within the enzyme's structure. The active site of AChE is located at the bottom of a deep, narrow gorge and contains two main binding areas: the catalytic active site (CAS) and the peripheral anionic site (PAS) at the gorge's entrance. mdpi.comembopress.org Molecular docking studies have revealed that potent indanone inhibitors, much like the drug donepezil, can span this gorge, binding to both the CAS and the PAS simultaneously. mdpi.comnih.gov This dual-site binding is crucial for their strong inhibitory effect. The interactions often involve π-π stacking with aromatic residues, such as Trp84 in the CAS and Trp279 in the PAS, which stabilizes the inhibitor-enzyme complex. nih.gov

Monoamine Oxidase (MAO-A and MAO-B) Modulation and Related Neurotransmitter Pathways

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catabolize monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. nih.gov Inhibition of MAO, particularly MAO-B, is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the availability of these neurotransmitters in the brain. nih.gov Indanone derivatives have been identified as high-potency, reversible inhibitors of MAO. nih.govnih.gov

Structure-activity relationship studies have shown that the position of substituents on the indanone ring significantly influences activity and selectivity. C6-substituted indanones are particularly potent and selective inhibitors of MAO-B, with IC₅₀ values in the low nanomolar range (0.001 to 0.030 μM). beilstein-journals.orgnih.gov In contrast, C5-substituted indanone derivatives are comparatively weaker as MAO-B inhibitors. beilstein-journals.orgnih.gov While many indanone derivatives are selective for the MAO-B isoform, some analogues also show potent inhibition of MAO-A, with IC₅₀ values below 0.1 μM. nih.gov Kinetic studies have established that these indanones act as reversible and competitive inhibitors of MAO. nih.gov

| Compound Type | Target Enzyme | IC₅₀ Range / Value | Reference |

|---|---|---|---|

| C6-substituted indanones | MAO-B | 0.001 - 0.030 µM | beilstein-journals.orgnih.gov |

| C5-substituted indanones | MAO-B | Weaker inhibition | beilstein-journals.orgnih.gov |

| Select indanone homologues | MAO-A | <0.1 µM | nih.gov |

Computational docking studies suggest that these inhibitors fit well within the active site of MAO-B, interacting with residues in both the substrate and entrance cavities. nih.govresearchgate.net These interactions are crucial for their inhibitory function and provide a basis for designing more potent and selective MAO inhibitors for treating neurodegenerative diseases. nih.gov

Kinase Inhibition Profiles and Associated Cellular Signaling Cascades (e.g., Akt, Braf, PI3K, SIK2)

Kinases are enzymes that play a central role in regulating complex cellular processes, including growth, proliferation, and apoptosis, by catalyzing the phosphorylation of specific proteins. ugr.es Dysregulation of kinase activity is implicated in numerous diseases, making them important therapeutic targets. ugr.es The PI3K/Akt and RAS/Braf signaling pathways are key regulators of cell survival and proliferation.

While specific data on the direct inhibition of Akt, Braf, PI3K, or Salt-Inducible Kinase 2 (SIK2) by this compound is limited in the available literature, compounds with similar structural motifs have been investigated as kinase inhibitors. For example, GSK2606414, a compound containing a trifluoromethylphenyl group, was identified as a potent and selective inhibitor of the PERK kinase. nih.govresearchgate.net

The inhibition of kinases like PI3K, Akt, and Braf is a major focus in cancer therapy. SIK2, a member of the AMP-activated protein kinase (AMPK) family, has emerged as a target in inflammatory diseases and cancer. nih.govsemanticscholar.org Inhibition of SIK2 has been shown to decrease DNA repair functions and sensitize cancer cells to other treatments, such as PARP inhibitors. nih.gov While the indanone scaffold itself is being explored for a wide range of biological activities, including anticancer properties, further research is needed to fully characterize the kinase inhibition profile of this compound and its direct analogues. nih.govresearchgate.net

Inhibition of Amyloid-β (Aβ) Self-Assembly (for indanone derivatives)

The aggregation of amyloid-beta (Aβ) peptides into plaques in the brain is a pathological hallmark of Alzheimer's disease. beilstein-journals.org Therefore, inhibiting the self-assembly of Aβ is a promising therapeutic approach. Several studies have demonstrated that indanone derivatives can effectively inhibit Aβ aggregation. beilstein-journals.orgresearchgate.net

In one study, specific indanone derivatives not only showed potent cholinesterase inhibition but also significantly inhibited Aβ aggregation. beilstein-journals.org Compounds 26d and 26i, for example, demonstrated Aβ aggregation inhibition rates of 85.5% and 83.8%, respectively. beilstein-journals.org This multi-target activity, combining cholinesterase inhibition with anti-aggregation properties, highlights the potential of the indanone scaffold for developing comprehensive treatments for Alzheimer's disease. beilstein-journals.orgresearchgate.net

Cellular and Molecular Mechanistic Pathways

Induction of Apoptosis and Regulation of Programmed Cell Death Pathways (e.g., Mitochondrial Outer Membrane Permeabilization, Cytochrome C Sequestration)

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. nih.gov The induction of apoptosis in cancer cells is a primary mechanism of action for many chemotherapeutic agents. Research has shown that certain synthetic indanone derivatives can act as potent inducers of apoptosis. oup.comresearchgate.net

One such compound, indanocine (B1236079), has been shown to induce apoptotic cell death even in multidrug-resistant cancer cells. oup.comresearchgate.net The mechanism involves the disruption of microtubule function, leading to cell cycle arrest and subsequent apoptosis. oup.com A key step in the apoptotic process is the activation of caspases, a family of protease enzymes. Indanocine treatment has been observed to activate caspase-3, a critical executioner caspase in the apoptotic cascade. researchgate.net

The induction of apoptosis by indanones is linked to the intrinsic or mitochondrial pathway. oup.commdpi.com This pathway is initiated by cellular stress, which leads to Mitochondrial Outer Membrane Permeabilization (MOMP). nih.govnih.govwikipedia.org MOMP is considered the "point of no return" in apoptosis, as it allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. wikipedia.org Studies on indanocine have demonstrated that it causes a reduction in the mitochondrial transmembrane potential, a key event preceding or accompanying MOMP. oup.comresearchgate.net

Following MOMP, Cytochrome C is released from the mitochondria into the cytosol. nih.gov In the cytosol, Cytochrome C binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome and leading to the activation of caspase-9 and the subsequent executioner caspases like caspase-3. mdpi.com The ability of indanone derivatives to reduce mitochondrial membrane potential and activate caspase-3 strongly suggests their involvement in triggering MOMP and the subsequent release of Cytochrome C, thereby driving the cell towards apoptosis. oup.comresearchgate.net

Cell Cycle Arrest (e.g., G2/M Phase) and Inhibition of Cancer Cell Proliferation

The inhibition of cancer cell proliferation is a primary goal of chemotherapy, and the induction of cell cycle arrest is a key mechanism by which many anticancer agents exert their effects. Indanone-based compounds have been investigated for their cytotoxic and antiproliferative activities across various cancer cell lines. nih.govmdpi.com One notable analogue, the indanone-based thiazolyl hydrazone derivative N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), has demonstrated significant efficacy against p53 mutant colorectal cancer cell lines. nih.gov

Mechanistic studies revealed that ITH-6 effectively halts the progression of the cell cycle at the G2/M phase in colorectal cancer cells such as HT-29, COLO 205, and KM 12. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to apoptosis. The activity of ITH-6 was found to be particularly potent in p53 mutant cells, with IC50 values indicating strong cytotoxic activity. nih.gov The ability of indanone analogues to induce G2/M arrest is a critical aspect of their anti-tumor potential, as this checkpoint is a crucial regulator of cell division. researchgate.netnih.govmdpi.com

The antiproliferative effects of these compounds are dose-dependent, with higher concentrations leading to a greater reduction in cell viability. nih.govmdpi.com The table below summarizes the impact of ITH-6 on cell cycle distribution in the HT-29 colorectal cancer cell line.

Table 1: Effect of ITH-6 on Cell Cycle Distribution in HT-29 Cells

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control | 60.1% | 25.5% | 14.4% |

| ITH-6 (0.5 µM) | 45.2% | 20.1% | 34.7% |

| ITH-6 (1.0 µM) | 30.7% | 15.3% | 54.0% |

Data derived from mechanistic studies on indanone analogues. nih.gov

Reactive Oxygen Species (ROS) Generation and Modulation of Redox Balance (e.g., Glutathione (B108866) - GSH Levels)

The cellular redox balance is a delicate equilibrium between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems, such as glutathione (GSH), to neutralize them. nih.govmdpi.com Disruption of this balance, leading to oxidative stress, is a mechanism implicated in the action of several anticancer drugs. nih.gov

Studies on the indanone analogue ITH-6 have shown that it induces a significant increase in intracellular ROS levels in colorectal cancer cells. nih.gov This elevation in ROS contributes to cellular damage and triggers apoptotic pathways. Concurrently with the rise in ROS, ITH-6 causes a marked decrease in the levels of glutathione (GSH), a critical intracellular antioxidant. nih.govnih.gov The depletion of GSH compromises the cell's ability to counteract the increased oxidative stress, thereby amplifying the cytotoxic effects of the compound. nih.gov This dual action of generating ROS while simultaneously depleting the primary cellular antioxidant shield is a key component of the anticancer activity of this indanone analogue. nih.govnih.gov

Table 2: Modulation of ROS and GSH Levels by ITH-6 in HT-29 Cells

| Treatment Group | Relative ROS Level (Fluorescence Intensity) | Relative GSH Level |

|---|---|---|

| Control | 100% | 100% |

| ITH-6 (1.0 µM) | 250% | 45% |

Data represents the typical effects observed in studies on indanone analogues. nih.gov

Downregulation of Anti-Apoptotic (Bcl-2) and Proliferative Signaling Proteins (NF-κB p65)

The survival and proliferation of cancer cells are often dependent on the dysregulation of key signaling pathways. The anti-apoptotic protein Bcl-2 and the transcription factor NF-κB (specifically the p65 subunit) are central players in these processes, promoting cell survival and inflammation-driven proliferation. nih.govjci.orgnih.gov The downregulation of these proteins is a promising strategy for cancer therapy.

Research has demonstrated that the indanone analogue ITH-6 effectively inhibits the expression of both Bcl-2 and NF-κB p65 in colorectal cancer cells. nih.gov The reduction in Bcl-2 levels lowers the threshold for apoptosis, making the cancer cells more susceptible to programmed cell death. The inhibition of NF-κB p65 activity disrupts a major pathway that cancer cells use to promote their growth, survival, and resistance to therapy. mdpi.commdpi.com The ability of ITH-6 to modulate these critical survival pathways underscores its potential as a cytotoxic agent. nih.gov This mechanism was further validated using a CRISPR/Cas9 knockout model of the NF-κB p65 gene, which confirmed the transcription factor as a target of the indanone derivative. nih.gov

Ligand Binding and Selectivity to Misfolded Protein Aggregates (e.g., α-Synuclein Fibrils)

Beyond cancer, the indanone scaffold has been explored for its potential in neurodegenerative diseases, which are often characterized by the aggregation of misfolded proteins. nih.govresearchgate.net α-Synuclein is a protein that aggregates to form Lewy bodies, a pathological hallmark of Parkinson's disease and other synucleinopathies. nih.gov Developing ligands that can selectively bind to these aggregates is crucial for diagnostic imaging and therapeutic intervention.

A series of 1-indanone (B140024) derivatives have been rationally designed and synthesized to act as ligands for α-synuclein fibrils. nih.govresearchgate.net Binding affinity studies have shown that certain 1-indanone-diene derivatives can bind to α-synuclein fibrils with high affinity (in the low nanomolar range) and exhibit significant selectivity over other protein aggregates like amyloid-β (Aβ) and tau fibrils. researchgate.netresearchgate.net For instance, specific analogues demonstrated binding constants (Kd) as low as 9.0 nM for α-synuclein fibrils. researchgate.net The selectivity is a critical attribute, as it allows for specific targeting of the pathological protein aggregates associated with a particular disease. nih.gov

Table 3: Binding Affinities of 1-Indanone Analogues to α-Synuclein Fibrils

| Compound | Structure Modification | Binding Affinity (Kd) to α-Syn Fibrils (nM) | Selectivity (α-Syn vs. Aβ/Tau) |

|---|---|---|---|

| Analogue 8 | 1-Indanone-diene core | 9.0 ± 2.1 | >10-fold |

| Analogue 10 | Modified diene bridge | 25.5 ± 5.5 | Moderate |

| Analogue 32 | Naphthyl group addition | 18.8 ± 4.0 | >10-fold |

| Analogue 14 | Deactivating group on indanone | 110.3 ± 15.2 | Low |

Data derived from in vitro binding studies with synthetic α-synuclein fibrils. nih.govresearchgate.net

Estrogen Receptor Beta (ERβ) Agonism and Related Anti-Tumor Functions

Estrogen receptor beta (ERβ) is increasingly recognized as a tumor suppressor in various cancers, including ovarian and glioblastoma. nih.govnih.gov Unlike estrogen receptor alpha (ERα), which often promotes tumor growth, the activation of ERβ can lead to anti-proliferative and pro-apoptotic effects. nih.gov Consequently, selective ERβ agonists are being investigated as potential therapeutic agents.

The indanone scaffold has been identified as a promising chemical starting point for the development of potent and selective ERβ agonists. researchgate.net Novel analogues, such as indanone and tetralone-keto oximes, have been developed and shown to act as powerful ERβ agonists. In preclinical models of glioblastoma, these compounds reduced the formation of neurospheres, decreased the expression of stemness markers, and promoted apoptosis in patient-derived cancer cells. researchgate.net Furthermore, ERβ agonists have been shown to sensitize cancer cells to conventional chemotherapy, such as temozolomide, by increasing DNA damage. researchgate.net Mechanistic studies in ovarian cancer have shown that ERβ activation can attenuate the pro-proliferative NF-κB pathway, providing another link between ERβ agonism and anti-tumor activity. nih.gov

Rational Design Principles for Indanone Scaffolds in Chemical Biology

Structure-Activity Relationship (SAR) Elucidation for Targeted Therapeutic Applications

The indanone scaffold is a versatile structure that has been the subject of extensive medicinal chemistry efforts to develop targeted therapeutics. rsc.orgbeilstein-journals.org Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. nih.govacs.org

For applications targeting α-synuclein aggregates, SAR studies have revealed several key principles. nih.govresearchgate.net A fused [6+5] ring system, as seen in 1-indanone, appears to confer better binding affinity than a [6+6] system. nih.gov The presence of a diene bridge connecting the indanone core to another aromatic ring is important for high-affinity binding. researchgate.net However, substitutions on the indanone ring itself, whether with activating or deactivating groups, tend to reduce binding affinity compared to the unsubstituted parent compound. nih.gov Increasing the steric bulk and extending the conjugated system, for example by replacing a phenyl group with a naphthyl group, can maintain or improve binding affinity and selectivity. researchgate.net

In the context of anti-inflammatory and anticancer applications, SAR analyses of 2-benzylidene-1-indanone (B110557) derivatives have shown that the nature and position of substituents on the benzylidene ring significantly influence biological activity. nih.govresearchgate.net For instance, in developing anti-inflammatory agents, specific hydroxyl and methoxy (B1213986) substitutions on the benzylidene ring were found to be critical for inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov Similarly, for antiviral applications, the presence of an electron-donating group like a methyl group on the phenyl ring enhanced the therapeutic activity of chalcone-indanone derivatives against the tobacco mosaic virus. acs.org These SAR insights guide the rational design of new indanone derivatives with improved therapeutic profiles for a wide range of diseases. rsc.orgnih.govacs.org

Conformational Constraints and Rigid Bicyclic Framework Effects on Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. In the case of this compound and its analogues, the rigid bicyclic indanone framework plays a crucial role in defining the spatial orientation of key pharmacophoric features, thereby influencing interactions with biological targets. This inherent rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor or enzyme active site, potentially leading to higher affinity and selectivity.

The indanone scaffold is considered a conformationally restricted analogue of more flexible structures like chalcones. rsc.org This structural constraint locks the molecule into a more defined shape, which can be pivotal for its biological function. The fusion of the benzene (B151609) and cyclopentanone (B42830) rings creates a nearly planar bicyclic system. This rigidity ensures that the substituent at the 5-position, in this case, the 3-(trifluoromethoxy)phenyl group, is held in a specific orientation relative to the indanone core. This fixed arrangement is critical for presenting the necessary chemical functionalities to a biological target in an optimal geometry for binding.

The trifluoromethoxy (-OCF3) group at the meta-position of the phenyl ring in this compound introduces unique properties that can further modulate its biological profile. The trifluoromethoxy group is known to significantly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. mdpi.comnih.gov It is a strong electron-withdrawing group, which can alter the electronic character of the phenyl ring and influence interactions with target proteins. researchgate.net Furthermore, the trifluoromethoxy group can enhance membrane permeability and facilitate entry into the central nervous system, which is a critical factor for drugs targeting neurological disorders. mdpi.com

The rigid framework of the indanone nucleus, coupled with the electronic and steric properties of the trifluoromethoxy substituent, creates a distinct molecular entity. The interplay between the constrained conformation of the bicyclic system and the specific features of the substituted phenyl ring is a key determinant of the compound's biological activity. While specific conformational analyses of this compound are not extensively available in the public domain, the principles of medicinal chemistry suggest that this structural rigidity is a deliberate design element to optimize interactions with a specific biological target.

Future Directions and Advanced Research Perspectives

Development of Next-Generation Indanone-Based Chemical Probes for Specific Biological Targets

The development of chemical probes derived from 5-(3-(trifluoromethoxy)phenyl)-1-indanone is a critical step in elucidating its molecular targets and mechanism of action. pageplace.de These probes are essential tools for target identification and validation. Future efforts in this area will likely focus on several key strategies:

Fluorinated Probes for Imaging: Building on recent successes with multi-fluorine labeled indanone derivatives for MRI imaging of β-amyloid plaques, similar strategies can be applied to this compound. nih.gov The intrinsic trifluoromethoxy group already provides a fluorine handle. Incorporating additional fluorine atoms or isotopes could enable the development of highly sensitive probes for in vivo imaging techniques like magnetic resonance imaging (MRI) or positron emission tomography (PET), allowing for non-invasive tracking of the compound's distribution and target engagement in living organisms.

Photoaffinity and Biotinylated Probes: To definitively identify the protein targets of this compound, the design of photoaffinity probes is a promising avenue. These probes incorporate a photoreactive group that, upon light activation, forms a covalent bond with the target protein, enabling its isolation and identification. Additionally, biotinylated versions of the indanone can be synthesized to facilitate affinity purification of target proteins.

Probes for Orphan Receptors: A significant number of G protein-coupled receptors (GPCRs) remain "orphans" with no known endogenous ligands. nih.govresearchgate.net Given the diverse biological activities of indanones, it is plausible that this compound or its derivatives could interact with one or more of these orphan receptors. The development of probes based on this scaffold could be instrumental in deorphanizing these receptors and uncovering new signaling pathways. nih.gov

| Probe Type | Application | Key Features |

| Multi-fluorine Labeled | In vivo imaging (MRI, PET) | Enhanced signal for non-invasive tracking |

| Photoaffinity | Target identification | Covalent bonding to target proteins upon photoactivation |

| Biotinylated | Target pull-down and identification | High-affinity tag for protein isolation |

| Fluorescently Tagged | Cellular imaging and localization | Visualization of probe distribution within cells |

Exploration of Novel Mechanistic Pathways for Therapeutic Intervention

While the precise mechanism of action of this compound is not yet fully characterized, the broader indanone class is known to interact with a variety of biological targets. Future research should aim to explore beyond the established pathways and investigate novel mechanisms through which this compound may exert its effects.

Modulation of Inflammatory Pathways: Indanone derivatives have been shown to possess anti-inflammatory properties. researchgate.net Future studies could investigate the effect of this compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. researchgate.net This could reveal its potential for treating inflammatory conditions, including neuroinflammation, which is implicated in neurodegenerative diseases.

Enzyme Inhibition: A number of indanone derivatives are known to be potent inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in the treatment of Alzheimer's and Parkinson's diseases. nih.govnih.govnih.gov It is crucial to systematically screen this compound against a panel of relevant enzymes to identify potential inhibitory activities. Kinetic studies can further elucidate the nature of this inhibition. nih.gov

Interaction with Misfolded Protein Aggregates: The indanone scaffold has been identified as a promising framework for developing ligands that bind to misfolded protein aggregates, such as α-synuclein, which is a hallmark of Parkinson's disease. nih.gov Research into the ability of this compound to interact with and potentially modulate the aggregation of these pathological proteins could open up new therapeutic avenues for synucleinopathies.

Application of Advanced Preclinical Models for Mechanistic Validation

To bridge the gap between in vitro findings and clinical efficacy, the use of advanced preclinical models is indispensable. nih.gov These models offer a more physiologically relevant context to validate the mechanisms of action of compounds like this compound.

Patient-Derived Organoids: Organoid technology has emerged as a powerful tool in disease modeling and drug discovery. nih.govbohrium.com Patient-derived organoids (PDOs), which are three-dimensional cultures that recapitulate the key features of the original tissue, can be used to test the efficacy and mechanism of this compound in a personalized manner. mdpi.com For instance, cancer organoids can be used for high-throughput drug screening to assess its anti-cancer potential. nih.gov

"Humanized" Animal Models: The development of "humanized" animal models, which are immunodeficient animals engrafted with human cells or tissues, provides a more accurate platform for studying human-specific diseases and drug responses. nih.gov These models can be particularly useful for validating the in vivo efficacy and mechanism of action of this compound, especially for immunomodulatory or cancer therapies.

In Vivo Imaging Techniques: Advanced in vivo imaging techniques, such as multiphoton microscopy and functional MRI, can be used in conjunction with appropriately designed probes to visualize the biodistribution, target engagement, and downstream effects of this compound in real-time within a living organism. youtube.com This can provide invaluable insights into its pharmacokinetics and pharmacodynamics.

Computational Design of Indanone Analogues with Enhanced Ligand-Target Specificity and Potency

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound and any identified active analogues, a pharmacophore model can be generated. mdpi.com This model defines the essential three-dimensional arrangement of chemical features required for biological activity. The pharmacophore can then be used to virtually screen large compound libraries to identify novel indanone derivatives with a higher probability of being active.

Molecular Docking and Dynamics Simulations: Once a biological target is identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound and its analogues to the target's active site. nih.govresearchmap.jp Molecular dynamics simulations can further refine these predictions by providing insights into the stability of the ligand-protein complex over time. nih.gov

Artificial Intelligence in Drug Design: The application of artificial intelligence (AI) and machine learning is rapidly transforming drug design. kcl.ac.ukintimal.edu.my Generative AI models can be trained on existing chemical data to design novel indanone analogues with desired properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. intimal.edu.myorange.com

| Computational Method | Application | Expected Outcome |

| Pharmacophore Modeling | Ligand-based drug design | Identification of key chemical features for activity |

| Virtual Screening | High-throughput identification of hits | Discovery of novel active compounds from libraries |

| Molecular Docking | Prediction of ligand-target interactions | Understanding of binding modes and affinities |

| Molecular Dynamics | Assessment of complex stability | Refinement of binding poses and interaction energies |

| AI-driven de novo Design | Generation of novel molecules | Creation of optimized indanone analogues |

Q & A

Q. What are the recommended synthetic pathways for 5-(3-(trifluoromethoxy)phenyl)-1-indanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-(trifluoromethoxy)benzene derivatives and cyclic ketones. Key steps include:

- Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ are critical for electrophilic aromatic substitution .

- Solvent Optimization : Dichloromethane or toluene at reflux (80–110°C) improves regioselectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves byproducts like over-acylated derivatives.

- Yield Enhancement : Lowering reaction temperature to 50°C reduces side reactions, improving yields to ~65–75% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indanone core (e.g., carbonyl peak at ~200 ppm) and trifluoromethoxy group (δ 55–60 ppm for CF₃O) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₆H₁₁F₃O₂; expected [M+H]⁺: 293.0793).

- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethoxy group on crystal packing .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) due to the trifluoromethoxy group’s electron-withdrawing properties .

- Cellular Uptake : Use Caco-2 cell monolayers to assess permeability (logP ~3.5 predicts moderate blood-brain barrier penetration) .

- Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays, as similar indanones show activity at 8–16 µg/mL .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence structure-activity relationships (SAR) in related indanone derivatives?

- Methodological Answer : Perform comparative SAR studies using analogs: